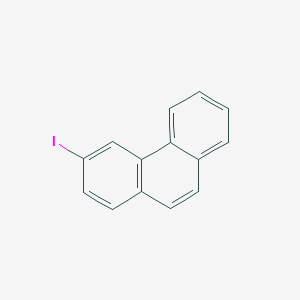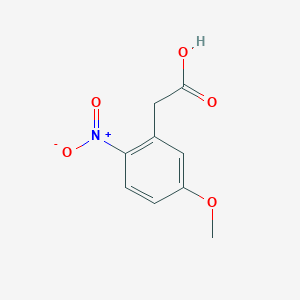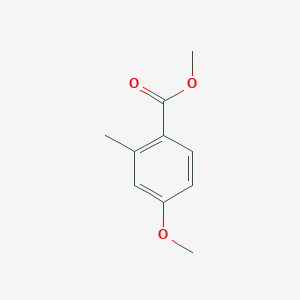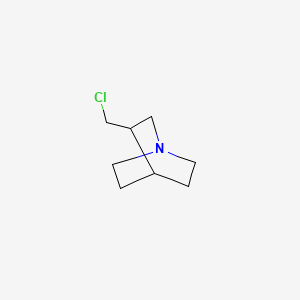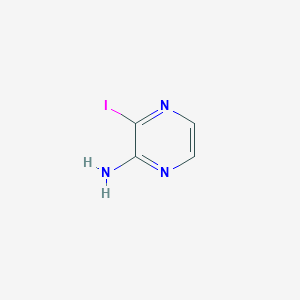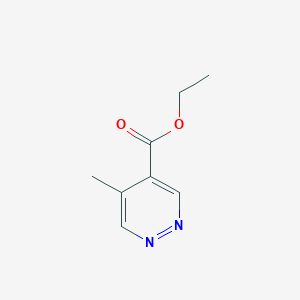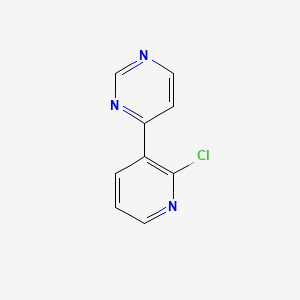
4-(2-Chloropyridin-3-yl)pyrimidine
Übersicht
Beschreibung
“4-(2-Chloropyridin-3-yl)pyrimidine” is a chemical compound with the linear formula C9H6ClN3. It has a molecular weight of 191.62 and is a solid in its physical form . It is used as a primary and secondary intermediate .
Synthesis Analysis
The synthesis of “4-(2-Chloropyridin-3-yl)pyrimidine” involves a mixture of 2,4-dichloropyrimidine, pyridin-3-ylboronic acid, and CS 2 CO 3 in THF (Tetrahydrofuran) and H2O. This mixture is purged under Ar (Argon) for about 10 minutes .
Molecular Structure Analysis
The molecular structure of “4-(2-Chloropyridin-3-yl)pyrimidine” is represented by the InChI code: 1S/C9H6ClN3/c10-9-7(2-1-4-12-9)8-3-5-11-6-13-8/h1-6H. The key for this InChI code is UKIGQCVXZFDVIG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“4-(2-Chloropyridin-3-yl)pyrimidine” is a solid in its physical form. It has a melting point range of 85 - 86 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to display a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
2. Antifungal Applications
- Summary of Application : Some pyrimidine derivatives, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to display antifungal effects .
- Results or Outcomes : The activities of certain pyrimidine derivatives were found to be 1-3 times higher than dimethomorph, which is widely used to prevent phytophthora infestans .
3. Collagen Production Suppression
- Summary of Application : Certain pyrimidine derivatives, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to suppress the production of collagen in vitro .
- Results or Outcomes : The result suggested that certain pyrimidine derivatives do have a potential effect on suppressing the production of collagen in vitro .
4. Antioxidant Applications
- Summary of Application : Pyrimidines, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to display antioxidant effects .
- Results or Outcomes : Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants .
5. Anticancer Applications
- Summary of Application : Certain pyrimidine derivatives have been evaluated for activity against Hep 2 cancer cell line .
- Results or Outcomes : Compound 49a (IC 50 =36.9 μM) and compound 49b (IC 50 = 21.3 μM) were found to be more active compared to the standard anticancer drug 5-FU (IC 50 = 41.5 μM) .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-chloropyridin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-7(2-1-4-12-9)8-3-5-11-6-13-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIGQCVXZFDVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582973 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridin-3-yl)pyrimidine | |
CAS RN |
870221-17-3 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



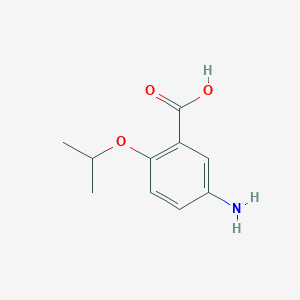
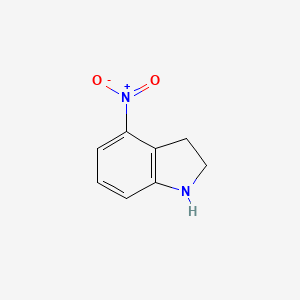
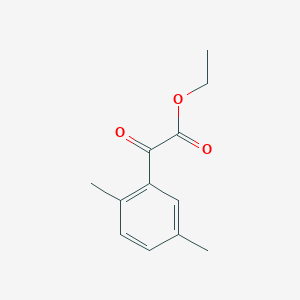
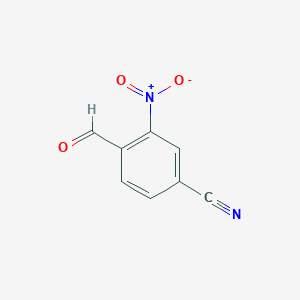
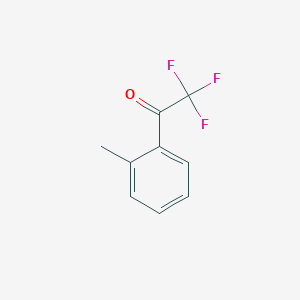
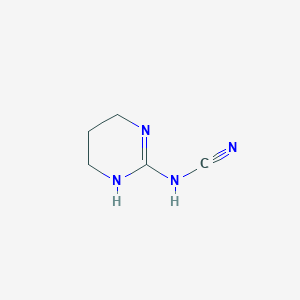
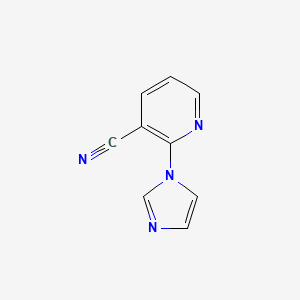
![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)
